

An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trimethoxysilyl)butanal

Cat. No.: B127697

[Get Quote](#)

CAS Number: 501004-24-6

This technical guide provides a comprehensive overview of **4-(Trimethoxysilyl)butanal**, a bifunctional organosilane coupling agent. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and key applications, with a focus on surface modification and bioconjugation. Due to the limited availability of specific experimental data for this exact compound, this guide supplements known information with established protocols for closely related aldehyde-functionalized silanes to provide practical and transferable methodologies.

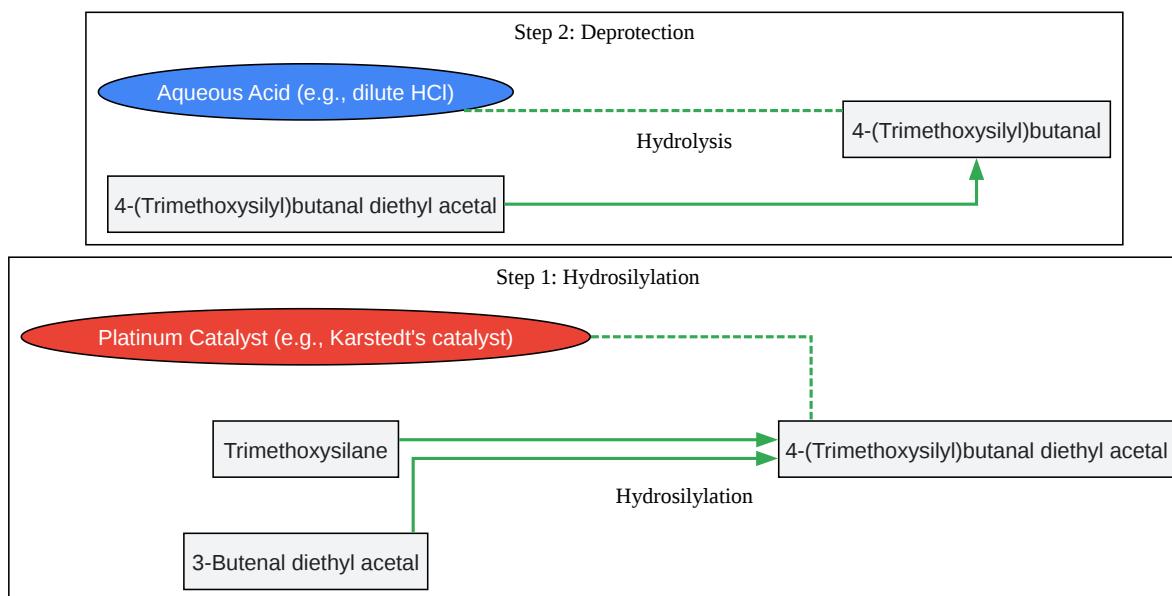
Chemical and Physical Properties

4-(Trimethoxysilyl)butanal is a versatile molecule that features a terminal aldehyde group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic molecules. The trimethoxysilyl moiety can form stable siloxane bonds with hydroxylated surfaces such as silica, glass, and metal oxides. Simultaneously, the aldehyde group provides a reactive handle for the covalent immobilization of biomolecules, particularly those containing primary amine groups, through Schiff base formation.

While specific, experimentally determined quantitative data for **4-(Trimethoxysilyl)butanal** is not widely published, the following table summarizes its key chemical identifiers. For context, physical property data for the closely related compound, butanal, is also provided to offer general insights.

Property	Value for 4-(Trimethoxysilyl)butanal	Value for Butanal (for reference)
CAS Number	501004-24-6 [1]	123-72-8 [2]
Molecular Formula	C7H16O4Si [1]	C4H8O [2]
Molecular Weight	192.28 g/mol [3]	72.11 g/mol [4]
Boiling Point	Data not available	74.8 °C [2]
Density	Data not available	0.8016 g/mL [2]
Refractive Index	Data not available	1.3766 [2]
Safety	Refer to Safety Data Sheet (SDS) [5]	Highly flammable liquid and vapor. Causes serious eye irritation. [4]

Spectroscopic Data:


Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-(Trimethoxysilyl)butanal** are not readily available in public databases. For researchers synthesizing or using this compound, it is critical to perform these analyses to confirm identity and purity. As a reference, the ¹H NMR spectrum of butanal shows characteristic peaks for the aldehydic proton (~9.7 ppm), the α -protons (~2.4 ppm), the β -protons (~1.6 ppm), and the terminal methyl protons (~0.9 ppm). For **4-(Trimethoxysilyl)butanal**, one would expect additional signals corresponding to the methoxy groups on the silicon atom (typically around 3.5-3.6 ppm) and the protons of the butyl chain attached to the silicon.

Synthesis of Aldehyde-Terminated Silanes

While a specific, detailed experimental protocol for the synthesis of **4-(Trimethoxysilyl)butanal** is not prominently published, it can be synthesized through the hydrosilylation of an appropriate unsaturated aldehyde or a protected precursor. A general approach involves the platinum-catalyzed reaction of a terminal alkene with a hydridosilane.

Illustrative Synthetic Pathway:

A plausible synthetic route to **4-(Trimethoxysilyl)butanal** involves the hydrosilylation of 3-butenal diethyl acetal with trimethoxysilane, followed by deprotection of the acetal to reveal the aldehyde functionality.

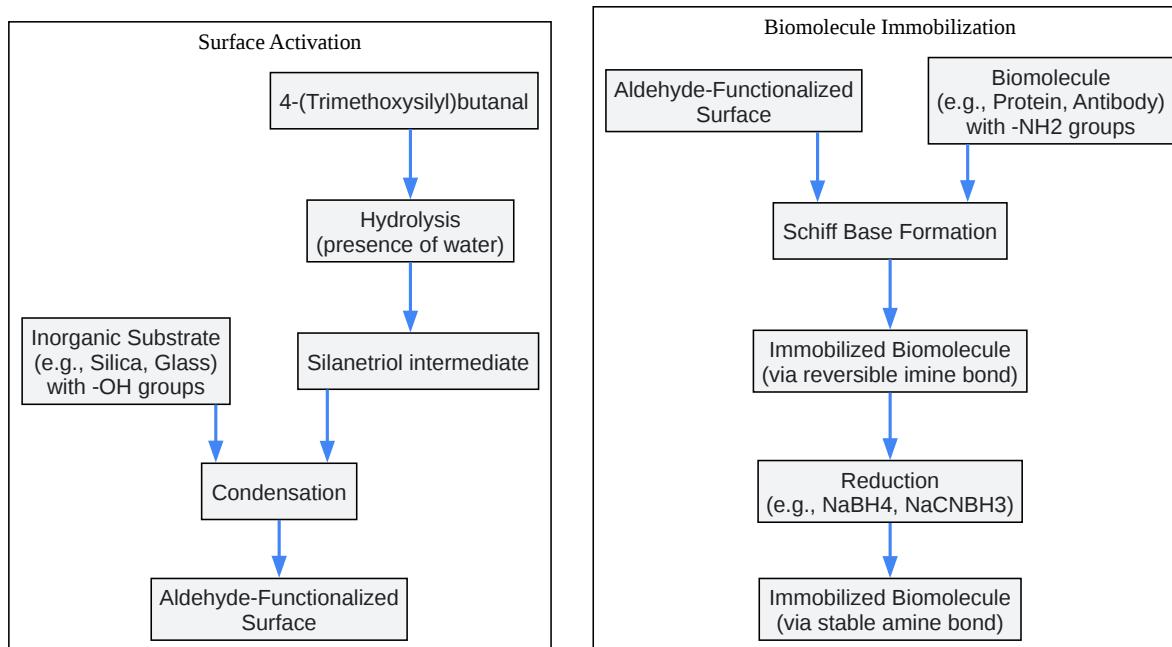
[Click to download full resolution via product page](#)

Caption: Plausible two-step synthesis of **4-(Trimethoxysilyl)butanal**.

Experimental Protocol (General):

- Hydrosilylation: To a solution of 3-butenal diethyl acetal in a dry, inert solvent (e.g., toluene), add a platinum catalyst (e.g., Karstedt's catalyst). To this mixture, add trimethoxysilane dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically exothermic and may require cooling. Monitor the reaction by GC-MS or NMR until

completion. The product, **4-(trimethoxysilyl)butanal** diethyl acetal, can be purified by distillation under reduced pressure.


- Deprotection: The purified acetal is dissolved in a suitable solvent (e.g., acetone) and treated with a dilute aqueous acid (e.g., 1 M HCl) at room temperature. The progress of the deprotection is monitored by TLC or NMR. Upon completion, the product is extracted with an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield **4-(Trimethoxysilyl)butanal**.

Applications in Surface Modification and Bioconjugation

The primary application of **4-(Trimethoxysilyl)butanal** is in the functionalization of surfaces to enable the covalent immobilization of biomolecules. This is particularly relevant in the development of biosensors, microarrays, and biocompatible materials.

Mechanism of Surface Functionalization and Protein Immobilization:

The process involves two main steps: the hydrolysis and condensation of the trimethoxysilyl group onto the substrate, followed by the reaction of the surface-bound aldehyde with primary amines on a biomolecule.

[Click to download full resolution via product page](#)

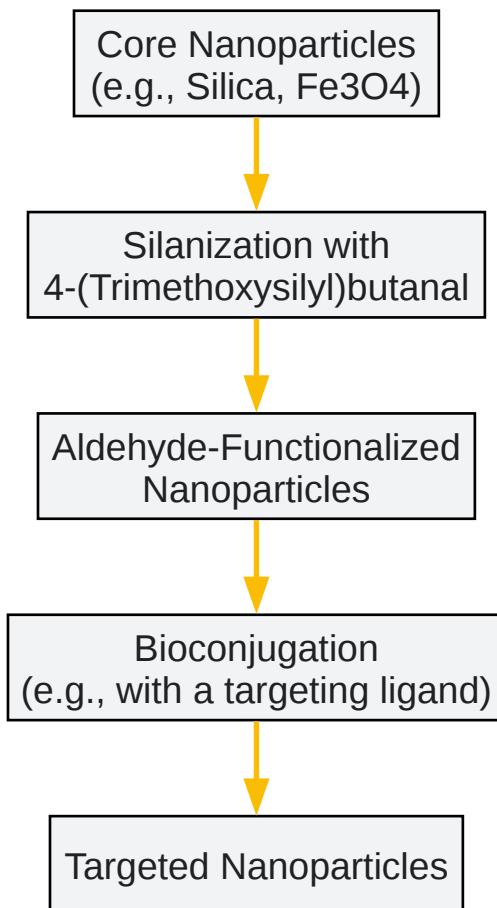
Caption: General workflow for surface functionalization and protein immobilization.

Experimental Protocol: Immobilization of a Protein on a Silica Surface

This protocol describes a general procedure for the covalent attachment of a protein (e.g., an antibody or enzyme) to a silica-based substrate, such as a glass slide or silica nanoparticles.

- Substrate Cleaning and Activation:

- Thoroughly clean the silica substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).
- Activate the surface by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma. This step generates surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.
- Rinse the activated substrate extensively with deionized water and dry it under a stream of nitrogen or in an oven.


- **Silanization with 4-(Trimethoxysilyl)butanal:**
 - Prepare a 1-5% (v/v) solution of **4-(Trimethoxysilyl)butanal** in a dry organic solvent (e.g., toluene or ethanol). The presence of a small amount of water can facilitate the hydrolysis of the methoxy groups.
 - Immerse the activated substrate in the silane solution and incubate for 1-4 hours at room temperature or elevated temperature (e.g., 60-80°C) to promote the condensation reaction.
 - After incubation, rinse the substrate with the solvent to remove any unbound silane.
 - Cure the silanized surface by baking it at 100-120°C for 30-60 minutes to promote further cross-linking of the siloxane layer.
- **Protein Immobilization:**
 - Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The optimal protein concentration will depend on the specific application and should be determined empirically.
 - Immerse the aldehyde-functionalized substrate in the protein solution and incubate for 2-24 hours at 4°C or room temperature with gentle agitation. This allows for the formation of a Schiff base between the surface aldehyde groups and the primary amine groups (e.g., lysine residues) on the protein.

- (Optional but recommended) To form a more stable, non-reversible bond, the Schiff base can be reduced to a secondary amine. After the initial incubation, add a mild reducing agent such as sodium cyanoborohydride (NaBH_3CN) to the solution and incubate for an additional 1-2 hours.
- Wash the substrate thoroughly with the buffer to remove any non-covalently bound protein.
- The protein-functionalized surface is now ready for use in downstream applications.

Application in Nanoparticle Functionalization

4-(Trimethoxysilyl)butanal is also a valuable reagent for the surface modification of nanoparticles, such as silica or iron oxide nanoparticles.^[6] This functionalization can improve their dispersibility in various media and allows for the attachment of targeting ligands, drugs, or imaging agents for applications in diagnostics and drug delivery.

Experimental Workflow for Nanoparticle Functionalization:

[Click to download full resolution via product page](#)

Caption: Workflow for the functionalization of nanoparticles.

Experimental Protocol: Functionalization of Silica Nanoparticles

- Nanoparticle Synthesis and Activation: Synthesize or procure silica nanoparticles of the desired size. Ensure the surface has a high density of hydroxyl groups. If necessary, treat the nanoparticles with a mild base (e.g., ammonium hydroxide) to hydrolyze surface siloxane bonds.
- Silanization: Disperse the silica nanoparticles in a suitable solvent like ethanol. Add **4-(Trimethoxysilyl)butanal** to the nanoparticle suspension. The amount of silane will depend on the surface area of the nanoparticles and the desired grafting density. Allow the reaction to proceed for several hours at room temperature or with gentle heating.

- Purification: Separate the functionalized nanoparticles from the reaction mixture by centrifugation. Wash the nanoparticles several times with the reaction solvent to remove excess silane.
- Bioconjugation: Resuspend the aldehyde-functionalized nanoparticles in an appropriate buffer. Add the biomolecule of interest (e.g., a peptide, antibody, or drug with a primary amine) and incubate to form the Schiff base. As with surface immobilization, a reduction step with sodium cyanoborohydride can be performed to create a stable linkage.
- Final Purification: Purify the bioconjugated nanoparticles by centrifugation or size exclusion chromatography to remove any unbound biomolecules.

Potential in Drug Development

While direct applications of **4-(Trimethoxysilyl)butanal** in drug development are not yet widely documented, its utility as a cross-linking agent for surface modification opens up possibilities in this field. For instance, it can be used to attach drugs to carrier nanoparticles, improving their solubility, stability, and targeting capabilities. The aldehyde functionality allows for the site-specific conjugation of drugs containing amine groups, which is a common feature in many pharmaceutical compounds.

Conclusion

4-(Trimethoxysilyl)butanal is a valuable chemical tool for researchers in materials science, biotechnology, and nanomedicine. Its bifunctional nature enables the straightforward and efficient functionalization of inorganic surfaces and nanoparticles, providing a platform for the covalent immobilization of a wide range of biomolecules. While specific physical and spectroscopic data for this compound are not readily available, the general principles of its reactivity and application are well-understood from studies of similar aldehyde-functionalized silanes. The experimental protocols provided in this guide offer a solid foundation for researchers to develop their own specific applications for this versatile cross-linking agent. As with any chemical reagent, it is imperative for users to independently verify the identity and purity of **4-(Trimethoxysilyl)butanal** and to adhere to all necessary safety precautions as outlined in the Safety Data Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trimethoxysilyl)butanal/CAS:501004-24-6-HXCHEM [hxchem.net]
- 2. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 3. 4-(Trimethoxysilyl)butanal | CAS: 501004-24-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. ブチルアルデヒド ≥99.0%, dry | Sigma-Aldrich [sigmaaldrich.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Functionalization of Fe₃O₄ NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Trimethoxysilyl)butanal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127697#4-trimethoxysilyl-butanal-cas-number-501004-24-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com